![molecular formula C21H20N2O6 B2828062 N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 851404-02-9](/img/structure/B2828062.png)
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Description
Synthesis Analysis
The synthesis of this compound might be related to the synthetic methodology of quinolin-2,4-dione derivatives . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods are the reaction of anthranilic acid derivatives or alternatively by other methods .Molecular Structure Analysis
The molecular structure of this compound is unique due to its roles in natural and synthetic chemistry and its biologically and pharmacological activities . Quinolin-2,4-dione, a related structure, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Chemical Reactions Analysis
The chemical reactions of this compound might be similar to those of 4-hydroxy-2-quinolones . These compounds are valuable in drug research and development, and many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Scientific Research Applications
Anti-Inflammatory and Analgesic Effects
properties
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-26-15-5-6-17(27-2)19-14(15)9-13(21(25)23-19)7-8-22-20(24)12-3-4-16-18(10-12)29-11-28-16/h3-6,9-10H,7-8,11H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAGJCCYRBTOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide |
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